physicochemical properties of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
physicochemical properties of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic Acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and potential for toxicity. This guide provides a comprehensive technical overview of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, a substituted piperidine derivative of interest to researchers in medicinal chemistry.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide not only the fundamental physicochemical parameters of this compound but also the causality behind the experimental methods used for their determination. We will explore the "why" behind the "how," offering field-proven insights into generating robust and reliable data. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the experimental outcomes.
Chemical Identity and Core Molecular Properties
The foundational step in characterizing any compound is to establish its unambiguous chemical identity. 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a molecule featuring a lactam ring, a carboxylic acid functional group, and a fluorinated aromatic substituent. These features suggest a compound with both acidic and lipophilic characteristics, making its detailed physicochemical analysis critical for predicting its behavior in biological systems.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 1285045-55-7 | [1] |
| Molecular Formula | C₁₂H₁₂FNO₃ | [1] |
| Molecular Weight | 237.23 g/mol | [1] |
| InChI Key | UPMZXBHUXKHHMT-UHFFFAOYSA-N | [2] |
Lipophilicity: The Balance Between Water and Fat
Lipophilicity is arguably one of the most critical physicochemical parameters in drug design, influencing everything from membrane permeability to plasma protein binding.[3] It is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. The partition coefficient (LogP) and distribution coefficient (LogD) are the primary metrics used to quantify this property. For an ionizable molecule like our target compound, LogD, which is pH-dependent, is particularly relevant.
Importance in Drug Development
An optimal level of lipophilicity is crucial for oral bioavailability. Highly lipophilic compounds may exhibit poor aqueous solubility and high metabolic turnover, while highly hydrophilic compounds may be poorly absorbed due to their inability to cross lipid cell membranes.[3] The 3-fluorophenyl group on the piperidine nitrogen is expected to significantly increase the lipophilicity compared to the unsubstituted parent scaffold, 6-Oxopiperidine-3-carboxylic acid, which has a predicted LogP of -0.4028.[4]
Experimental Determination: The Shake-Flask 1-Octanol/Water Method
The shake-flask method remains the "gold standard" for direct LogP/LogD determination due to its direct measurement of the partitioning phenomenon.[5][6] The protocol is designed to ensure that a true equilibrium is reached between the two immiscible phases.
Protocol: LogD₇.₄ Determination by Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the 1-octanol by shaking it vigorously with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with 1-octanol. This step is critical to prevent volume changes during the experiment.[7]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute this stock into the pre-saturated 1-octanol to a known concentration.[6]
-
Partitioning: Add a precise volume of the pre-saturated PBS (pH 7.4) to the 1-octanol containing the compound. The ratio of the volumes of the two phases can be adjusted based on the expected lipophilicity of the compound to ensure measurable concentrations in both phases.[6][7]
-
Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1 hour) at a constant temperature to ensure equilibrium is reached.[3][6]
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.[3] Improper phase separation is a common source of error, especially for highly lipophilic compounds.[5]
-
Quantification: Carefully sample both the upper 1-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]
-
Calculation: The LogD at pH 7.4 is calculated using the following equation: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Workflow for LogD Determination
Caption: Workflow for Shake-Flask LogD Determination.
Acidity (pKa): The Key to Ionization
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid, the carboxylic acid group is the primary ionizable center. The pKa value determines the extent to which the molecule will be in its ionized (carboxylate) or non-ionized (carboxylic acid) form at a given pH.[8] This is fundamentally important as the ionization state affects solubility, permeability, and receptor binding.
Importance in Drug Development
The pKa dictates how a drug will behave in different physiological environments. For instance, in the low pH of the stomach, a carboxylic acid with a typical pKa of ~4-5 will be predominantly in its neutral, more lipophilic form, favoring absorption.[9][10] In the higher pH of the intestines and blood (pH ~7.4), it will be mostly in its ionized, more water-soluble form.[11]
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[8][12] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[11][13]
Protocol: pKa Determination by Potentiometric Titration
-
Instrument Calibration: Calibrate the potentiometer (pH meter) using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11][13]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to prepare a solution of known concentration (e.g., 1 mM).[11][13] A constant ionic strength is maintained throughout the experiment, typically by adding a background electrolyte like 0.15 M KCl.[11][13]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the measurement of a weak acid.[11][13]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[11][13]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[13] This is the point where half of the carboxylic acid has been neutralized to its conjugate base.
Workflow for Potentiometric pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Aqueous Solubility: The Prerequisite for Activity
Aqueous solubility is a fundamental property that significantly impacts drug absorption and formulation.[14] A compound must be in solution to be absorbed from the gastrointestinal tract and to be distributed throughout the body via the bloodstream. Low aqueous solubility is a major hurdle in early drug development, often leading to poor bioavailability and unreliable results in in-vitro assays.[14][15]
Importance in Drug Development
Solubility is influenced by both lipophilicity and the crystal lattice energy of the solid material. The presence of the polar carboxylic acid and lactam groups in our target compound provides hydrogen bonding capabilities that should aid solubility, but the planar, hydrophobic fluorophenyl ring will counteract this. The final solubility will be a balance of these competing factors.
Experimental Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[15][16] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase, providing the most accurate and relevant solubility value for drug development.
Protocol: Thermodynamic Aqueous Solubility Determination
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., purified water or a specific buffer like PBS pH 7.4).[16] The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant, controlled temperature for an extended period (typically 24-72 hours).[15][16] This long incubation ensures that true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a low-binding filter (e.g., PTFE).[16]
-
Quantification: Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method like HPLC-UV.[16] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Summary and Conclusion
The paint a picture of a classic small molecule drug candidate. It possesses a carboxylic acid group that will be ionized at physiological pH, likely enhancing its aqueous solubility, and a fluorophenyl moiety that increases lipophilicity, which is essential for membrane traversal.
The delicate balance between these properties, quantified by LogD, pKa, and solubility, is paramount. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data for this compound and others like it. By understanding not just the values themselves, but the rigorous experimental context from which they are derived, researchers and drug development professionals can make more informed decisions, ultimately accelerating the path from discovery to clinical application.
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